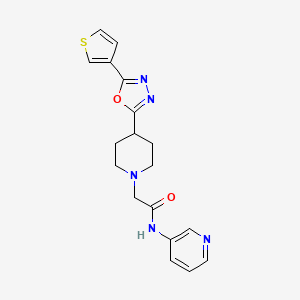
N-(pyridin-3-yl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(pyridin-3-yl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide is a useful research compound. Its molecular formula is C18H19N5O2S and its molecular weight is 369.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Insecticidal Activity
N-(pyridin-3-yl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide and related pyridine derivatives have been explored for their insecticidal properties. For instance, certain pyridine derivatives have demonstrated significant insecticidal activity against the cowpea aphid, Aphis craccivora Koch, with some compounds showing activity approximately four times that of the established insecticide acetamiprid (Bakhite et al., 2014).
Antimicrobial and Antibacterial Activity
Research into acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, closely related to the compound , has highlighted their potential antibacterial capabilities. One study found that certain derivatives were moderate inhibitors, displaying relatively more activity against Gram-negative bacterial strains, including Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus (Iqbal et al., 2017).
Therapeutic Potential in Alzheimer's Disease
Compounds incorporating the 1H-pyrazolo[3,4-b]pyridine moiety, similar to the core structure of this compound, have been identified as potent acetylcholinesterase (AChE) inhibitors and amyloid β aggregation inhibitors, which may offer therapeutic value in the treatment of Alzheimer's disease. The most effective molecule among these derivatives exhibited significant anti-AChE activity and demonstrated capability in inhibiting self-induced β-amyloid aggregation (Umar et al., 2019).
Antitumor Activity
Research on the synthesis of N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus has also been conducted to evaluate their antibacterial potential and explore other activities. Although the compound was not directly investigated for antitumor activity, related structures have been studied for their potential in this area, indicating a broader interest in the medicinal chemistry community for the therapeutic applications of these compounds (Iqbal et al., 2017).
properties
IUPAC Name |
N-pyridin-3-yl-2-[4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c24-16(20-15-2-1-6-19-10-15)11-23-7-3-13(4-8-23)17-21-22-18(25-17)14-5-9-26-12-14/h1-2,5-6,9-10,12-13H,3-4,7-8,11H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PALMFQVCIFLVMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CSC=C3)CC(=O)NC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

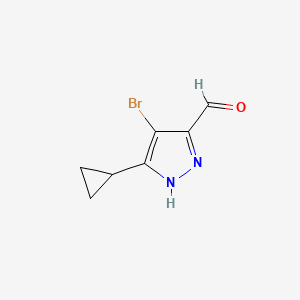

![6-[(4-Fluorophenyl)methyl]-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2654684.png)

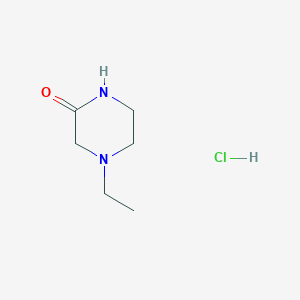
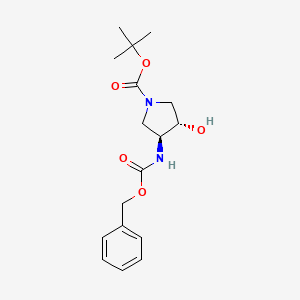
![4-[(1S)-1-aminoethyl]hepta-1,6-dien-4-ol](/img/structure/B2654693.png)
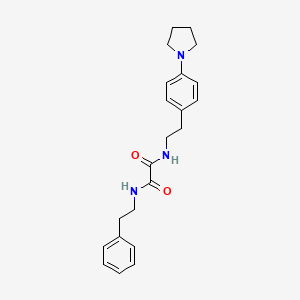

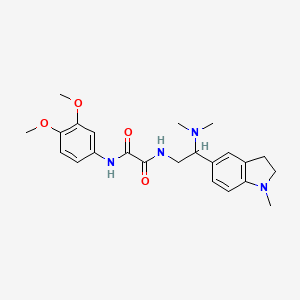
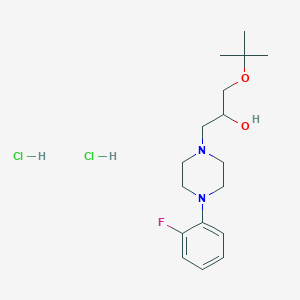
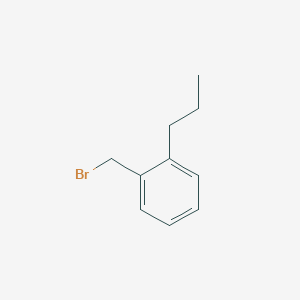
![N-[2-[(2-Methoxy-4,6-dimethylpyridin-3-yl)methylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2654703.png)
